7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one
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Overview
Description
7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The Gould–Jacobs reaction is commonly employed for this purpose, where the reaction is carried out at 250°C in a mixture of diphenyl oxide and biphenyl . This method is particularly effective for pyrimidines containing electron-donating substituents at position 4.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tyrosine kinases or cyclin-dependent kinases, thereby affecting cellular signaling pathways . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar structure but different biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-9-6-13-10(8-4-2-1-3-5-8)16-11(9)14-7-15-12/h1-7H,(H,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBGODKWXVJSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=O)NC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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